molecular formula C24H19FO3 B11149113 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11149113
M. Wt: 374.4 g/mol
InChI Key: AUZNWKVZIKJUEQ-UHFFFAOYSA-N
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Description

6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic chromen-2-one derivative, a class of compounds also known as coumarins, which are of significant interest in medicinal and organic chemistry research. This specific compound features a 6-ethyl substituent and a 7-[(4-fluorobenzyl)oxy] group on the core coumarin scaffold, which is further substituted at the 4-position with a phenyl ring. The structural motif of 4-phenyl substitution is shared with other researched compounds, such as 7-hydroxy-4-phenyl-2H-chromen-2-one, whose crystal structure has been resolved, confirming the planar nature of the tricyclic system . The presence of the (4-fluorobenzyl)oxy group at the 7-position is a key functionalization, often explored to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can influence its binding affinity to biological targets. Chromen-2-one derivatives are extensively investigated in various research fields, including as fluorescent probes and tags due to their inherent photophysical properties, as scaffolds in the development of enzyme inhibitors, and as key intermediates in the synthesis of more complex molecular architectures. The related compound 6-ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one has been previously cataloged, indicating a research interest in this family of alkoxy-substituted derivatives . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C24H19FO3

Molecular Weight

374.4 g/mol

IUPAC Name

6-ethyl-7-[(4-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C24H19FO3/c1-2-17-12-21-20(18-6-4-3-5-7-18)13-24(26)28-23(21)14-22(17)27-15-16-8-10-19(25)11-9-16/h3-14H,2,15H2,1H3

InChI Key

AUZNWKVZIKJUEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 6-Ethyl-7-Hydroxy-4-Phenyl-2H-Chromen-2-One

The precursor is synthesized via the Pechmann condensation:

  • Reactants : Resorcinol derivatives and β-keto esters (e.g., ethyl benzoylacetate) under acidic conditions.

  • Conditions : Concentrated sulfuric acid or perchloric acid at 0–25°C for 2–6 hours.

  • Yield : >90% after recrystallization.

Alkylation with 4-Fluorobenzyl Chloride

The hydroxyl group at position 7 is alkylated using:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : 60–80°C for 8–12 hours under nitrogen.

  • Yield : 70–85%.

Representative Procedure:

  • Dissolve 6-ethyl-7-hydroxy-4-phenyl-2H-chromen-2-one (1 eq) in anhydrous DMF.

  • Add K₂CO₃ (2 eq) and 4-fluorobenzyl chloride (1.2 eq).

  • Reflux at 80°C for 10 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Time Reduction : 2–4 hours vs. 8–12 hours in classical methods.

  • Conditions : 100–120°C, 300 W irradiation.

  • Yield : 80–88%.

Advantages:

  • Improved regioselectivity.

  • Reduced side products (e.g., over-alkylation).

Continuous Flow Synthesis

Industrial-scale production employs flow reactors for scalability:

  • Reagents : Same as classical methods.

  • Conditions :

    • Residence time: 20–30 minutes.

    • Temperature: 100°C.

  • Yield : 85–90%.

Optimization Strategies

Solvent Effects

SolventYield (%)Purity (%)
DMF8298
Acetonitrile7897
THF6590

Polar aprotic solvents (DMF, acetonitrile) maximize nucleophilicity of the hydroxyl group.

Base Selection

BaseReaction Time (h)Yield (%)
K₂CO₃1082
NaH685
NaOH1270

NaH provides faster kinetics but requires strict anhydrous conditions.

Characterization and Quality Control

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 6.27 (s, 1H, C3-H), 4.95 (s, 2H, OCH₂), 7.45–7.15 (m, 9H, aromatic).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ at m/z 387.16.

Challenges and Solutions

By-Product Formation

  • Issue : O- vs. C-alkylation.

  • Mitigation : Use bulky bases (e.g., DBU) to favor O-alkylation.

Scalability

  • Solution : Continuous flow systems reduce batch variability.

Comparative Analysis of Methods

MethodYield (%)TimeScalability
Classical Alkylation70–858–12 hModerate
Microwave80–882–4 hLow
Continuous Flow85–900.5 hHigh

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds in the chromenone class, including 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study:
A study reported that this compound showed an IC50 value of approximately 1.5 μM against the A549 human lung carcinoma cell line, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has demonstrated the ability to inhibit protein denaturation, a key factor in inflammatory responses.

Table 1: Inhibition of Albumin Denaturation

Compound% Inhibition at 100 µg/mL
This compound70%
Ibuprofen85%

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:

  • Formation of the Chromenone Core: This can be achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Fluorobenzyl Group: This step often utilizes fluorobenzyl chloride as an alkylating agent in the presence of a base.
  • Purification and Yield Optimization: Techniques such as high-throughput screening and continuous flow chemistry are employed to enhance yield and reduce production costs.

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Key Differences vs. Target Compound Biological/Physicochemical Impact Evidence ID
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Cl (6), 2,4-dichlorobenzyloxy (7) - Cl instead of ethyl (6)
- Dichloro vs. 4-F-benzyl
Increased halogenation may enhance toxicity or receptor affinity .
6-Chloro-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one Cl (6), 4-nitrobenzyloxy (7) - Nitro (electron-withdrawing) vs. 4-F-benzyl Nitro groups may reduce metabolic stability but improve electrophilic reactivity .
6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one 4-Fluorophenoxy (3), OH (7), CH₃ (2) - Phenoxy vs. benzyloxy (7)
- Hydroxy vs. alkoxy
Hydroxy group may increase polarity and antioxidant potential .
6-hexyl-7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one Hexyl (6), 3-methoxybenzyloxy (7) - Longer alkyl chain (6)
- Methoxy vs. F on benzyl
Enhanced lipophilicity; methoxy may alter π-stacking .
3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one Benzothiazole (3), CF₃-benzyloxy (7), CH₃ (2) - Heterocyclic (3) and CF₃ substitution CF₃ improves metabolic resistance; benzothiazole may confer fluorescence .

Key Findings and Implications

Substituent-Driven Activity : The 4-fluorobenzyl group balances electronic effects and metabolic stability, whereas chloro/nitro analogues prioritize potency at the expense of safety .

Lipophilicity vs. Bioavailability : Longer alkyl chains (e.g., hexyl in ) improve membrane permeability but may reduce solubility .

Biological Activity

6-Ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative that has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C19H18O3F
  • Molecular Weight: 316.34 g/mol

The structure consists of a coumarin backbone with an ethyl group and a 4-fluorobenzyl ether substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit various biological activities due to their ability to interact with multiple biological targets. The following sections detail the specific activities associated with this compound.

1. Anticancer Activity

Studies have shown that coumarin derivatives can induce apoptosis in cancer cells. For instance, structural modifications in coumarins can enhance their efficacy against different cancer cell lines. In vitro assays demonstrate that certain substituents can significantly improve cytotoxicity against human cancer cell lines, such as breast and prostate cancer cells .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInduction of apoptosis
Other CoumarinsDU-145 (prostate cancer)TBDCell cycle arrest

2. Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. The compound's structure suggests potential inhibition of pro-inflammatory pathways. For example, studies on related compounds indicate that they can inhibit the production of inflammatory cytokines and enzymes such as COX and LOX .

3. Antimicrobial Activity

The antimicrobial potential of coumarin derivatives has been documented extensively. The presence of the fluorobenzyl group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including MRSA .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is highly dependent on their chemical structure. The position and nature of substituents play a crucial role in determining their pharmacological effects:

  • Ethyl Group: Enhances lipophilicity and may improve cellular uptake.
  • Fluorobenzyl Ether: Potentially increases binding affinity to biological targets due to electron-withdrawing effects.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various coumarins found that modifications at the 7-position significantly enhanced anticancer activity against MCF-7 cells, suggesting a similar trend for this compound .
  • Animal Models : In vivo studies using murine models indicated that administration of related coumarin derivatives resulted in reduced tumor growth and inflammation markers, supporting their therapeutic potential in cancer treatment .

Q & A

Q. What are the standard synthetic routes for preparing 6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one?

The compound is synthesized via multi-step protocols involving:

  • Friedel-Crafts alkylation to introduce the ethyl group at position 5.
  • O-alkylation using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to functionalize the 7-hydroxy group .
  • Chromenone core assembly through cyclization of substituted chalcones or propenone intermediates, often catalyzed by Lewis acids (e.g., AlCl₃) . Purity is confirmed via HPLC or TLC, with intermediates characterized by 1^1H/13^13C NMR and HRMS .

Q. How is the compound characterized structurally?

Key techniques include:

  • Single-crystal X-ray diffraction (SXRD): Resolves bond lengths, angles, and packing motifs. SHELXL is commonly used for refinement, with disorder modeled using PART instructions .
  • Spectroscopy : 1^1H NMR (e.g., δ 3.78 ppm for benzyl-CH₂), 13^13C NMR (e.g., δ 178.3 ppm for the chromenone carbonyl), and HRMS (e.g., [M+H]+ at m/z 411.0964) .
  • IR spectroscopy : Confirms the carbonyl stretch (~1750 cm1^{-1}) and ether linkages (~1250 cm1^{-1}) .

Q. What preliminary biological activities have been reported for chromenone derivatives?

  • Antimicrobial activity : Derivatives with fluorinated substituents show enhanced activity against Gram-positive bacteria (e.g., S. aureus), likely due to improved membrane penetration .
  • Cytotoxicity : Styrylchromone analogs demonstrate structure-dependent cytotoxicity, with EC50_{50} values ranging from 10–50 µM in cancer cell lines . Initial screens use broth microdilution (antimicrobial) and MTT assays (cytotoxicity) .

Advanced Research Questions

Q. How do substituents (e.g., 4-fluorobenzyl, ethyl) influence the compound’s physicochemical and pharmacological properties?

  • Lipophilicity : The 4-fluorobenzyl group increases logP by ~1.5 units (vs. non-fluorinated analogs), enhancing blood-brain barrier permeability .
  • Electron-withdrawing effects : Fluorine stabilizes the chromenone core, reducing oxidative degradation rates (t1/2_{1/2} > 24 hrs in PBS) .
  • SAR studies : Ethyl at position 6 improves steric shielding of the carbonyl, reducing metabolic deactivation by esterases .

Q. What challenges arise in crystallographic refinement of disordered chromenone derivatives?

  • Disordered solvent/alkyl chains : Use SQUEEZE in PLATON to model unresolved electron density .
  • Overparameterization : Maintain a data-to-parameter ratio > 10 to avoid overfitting; constrain isotropic displacement parameters (Ueq_{eq}) for disordered fragments .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL for domains with overlapping lattices .

Q. How can computational methods predict the compound’s bioactivity?

  • Docking studies : AutoDock Vina or Glide models interactions with targets like topoisomerase II (docking score ≤ −9.0 kcal/mol). The 4-fluorobenzyl group forms halogen bonds with Arg503 .
  • MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Hammett constants (σ) for substituents correlate with bioactivity (R2^2 > 0.85) .

Q. How are spectral contradictions resolved (e.g., unexpected 1^1H NMR splitting)?

  • Dynamic effects : Variable-temperature NMR identifies rotational barriers in benzyl ethers (e.g., ΔG‡ ~12 kcal/mol) .
  • Diastereotopic protons : Use COSY or NOESY to assign geminal protons in chiral environments .
  • Isotopic patterns : HRMS with isotopic abundance matching (e.g., 35^{35}Cl/37^{37}Cl for chloro derivatives) confirms molecular formulas .

Q. What strategies optimize yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 30 mins (yield ↑ 15–20%) .
  • Flow chemistry : Continuous O-alkylation minimizes side-product formation (purity > 98%) .
  • Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps (E-factor ↓ 2.3) .

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